molecular formula C28H30ClNO5 B6523699 2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one CAS No. 680605-37-2

2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one

Cat. No. B6523699
CAS RN: 680605-37-2
M. Wt: 496.0 g/mol
InChI Key: JWBPXBIMQCJTMP-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a tetrahydroisoquinoline group, which is a type of alkaloid and can be found in many natural products. It also contains chlorophenoxy and dimethylphenoxy groups, which are commonly found in various pharmaceuticals and pesticides .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The tetrahydroisoquinoline core would likely impart a rigid, cyclic structure, while the chlorophenoxy and dimethylphenoxy groups would add additional complexity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. It’s likely to be a solid at room temperature, given its complexity and size. The presence of the chlorophenoxy and dimethylphenoxy groups might make it somewhat polar, affecting its solubility in different solvents .

Scientific Research Applications

Herbicide and Pesticide Research

Phenoxy herbicides, including 2-(4-chlorophenoxy)-1-{1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl}ethan-1-one , play a crucial role in agriculture by controlling broadleaf weeds. Researchers investigate their effectiveness, environmental impact, and potential alternatives. These herbicides are essential for crop yield enhancement, but their contamination risk necessitates ongoing study .

Environmental Monitoring and Remediation

Understanding the fate and transport of phenoxy herbicides in the environment is vital. Researchers analyze soil, water, and plant samples to assess contamination levels. For instance, studies focus on detecting and quantifying this compound in ornamental tree leaves affected by spray drift from aerial applications .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If it’s a pharmaceutical, the tetrahydroisoquinoline core might interact with biological receptors or enzymes, but this is purely speculative .

Future Directions

Future research on this compound could involve elucidating its synthesis and characterizing its physical and chemical properties. If it has biological activity, studies could be conducted to determine its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

2-(4-chlorophenoxy)-1-[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClNO5/c1-18-11-19(2)13-23(12-18)34-16-25-24-15-27(33-4)26(32-3)14-20(24)9-10-30(25)28(31)17-35-22-7-5-21(29)6-8-22/h5-8,11-15,25H,9-10,16-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWBPXBIMQCJTMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)COC4=CC=C(C=C4)Cl)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-1-(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

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